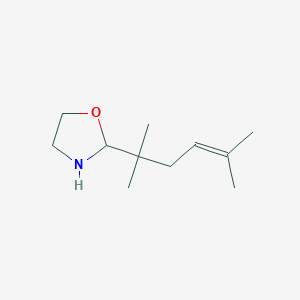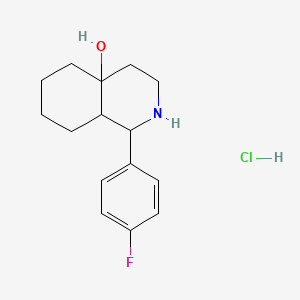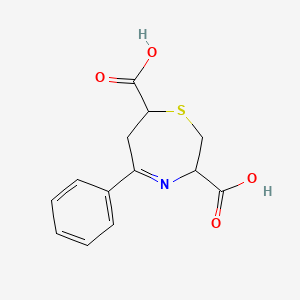
2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine
Overview
Description
2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxazolidine family and is commonly used in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine is not fully understood. However, it is believed that this compound acts as a chiral auxiliary by facilitating the formation of chiral centers in organic molecules. It may also act as a ligand in metal-catalyzed reactions by coordinating with metal ions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine. However, some studies have shown that this compound may have potential applications in the field of medicine. For example, it has been shown to have antibacterial properties and may be effective against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine in lab experiments is its high yield synthesis method. Additionally, this compound is relatively easy to handle and has a long shelf life. However, one limitation is that there is limited research on its biochemical and physiological effects, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine. One potential direction is to investigate its potential applications in the field of medicine, particularly as an antibacterial agent. Additionally, further research could be conducted on its mechanism of action and its potential applications in organic synthesis reactions. Finally, research could be conducted to explore the potential use of this compound as a ligand in metal-catalyzed reactions.
Scientific Research Applications
2-(1,1,4-trimethyl-3-penten-1-yl)-1,3-oxazolidine has been extensively studied for its potential applications in various fields. In organic synthesis, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in the preparation of various compounds.
properties
IUPAC Name |
2-(2,5-dimethylhex-4-en-2-yl)-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(2)5-6-11(3,4)10-12-7-8-13-10/h5,10,12H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQVDACLHDCZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C1NCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3820983.png)
![2-acetyl-1-naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3820988.png)
![(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di-4,1-phenylene bisbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3820992.png)
![ethyl N,O-bis(bicyclo[4.1.0]hept-7-ylcarbonyl)tyrosinate](/img/structure/B3820998.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-methylpyridin-2-yl)ethyl]succinamide](/img/structure/B3821005.png)
![N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3821012.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B3821023.png)

![8-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821047.png)
![2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one](/img/structure/B3821072.png)

![2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B3821089.png)
